Mild aconitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

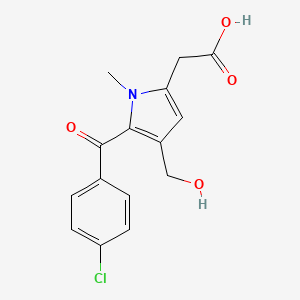

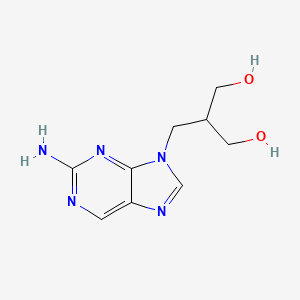

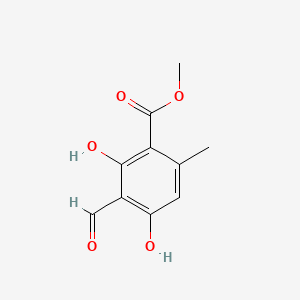

A C19 norditerpenoid alkaloid (DITERPENES) from the root of ACONITUM; DELPHINIUM and larkspurs. It activates VOLTAGE-GATED SODIUM CHANNELS. It has been used to induce ARRHYTHMIAS in experimental animals and it has anti-inflammatory and anti-neuralgic properties.

Applications De Recherche Scientifique

1. Analytical Method Development for Aconite Alkaloids

In the realm of analytical chemistry, aconite alkaloids, which include aconitine, mesaconitine, and hypaconitine, are of significant interest. A study by (Song et al., 2010) highlights the development and validation of a capillary zone electrophoresis method for determining these alkaloids in aconite roots. This method is crucial for the quality control of aconite-containing drugs and offers a reliable approach for their toxicological studies.

2. Cardioprotective and Cardiotoxic Effects

Research by (Zhou et al., 2021) delves into the paradoxical nature of aconitine, an aconite alkaloid, known for both its cardioprotective and cardiotoxic effects. Low doses of aconitine or its metabolites may have cardioprotective effects, crucial for aconite's clinical efficacy. Conversely, high doses can cause severe cardiotoxicity. Understanding this dual nature is essential for developing aconite-based cardiac medications.

3. Impact on Agriculture and Plant Physiology

In agriculture and plant physiology, the interaction between aconitate and environmental factors is an area of interest. A study by (Rémus-Borel et al., 2009) shows that aconitate and methyl aconitate levels in wheat are modulated by silicon, especially in response to powdery mildew infection. This suggests a role for aconitate in plant defense mechanisms and offers insights into improving crop resilience.

4. Historical and Traditional Medicine Perspectives

(Hong, 2012) examines the historical use of aconite in traditional medicine, particularly in the context of "Treatise on Febrile Diseases." This study offers insights into the safe application of aconite in traditional medicine, underscoring the balance between its therapeutic and toxic properties.

5. Polymerization and Industrial Applications

Aconitic acid, an organic acid derived from sugarcane, shows promise in industrial applications. (Kanitkar et al., 2013) describe the extraction of polymerization-grade aconitic acid from sugarcane molasses, emphasizing its potential use in synthesizing biodegradable polyesters for tissue engineering and other applications.

6. Therapeutic and Toxicological Studies

Aconite's therapeutic benefits and toxicological risks are a major focus in pharmacology. Studies like those by (Tai et al., 2015) and (Fatovich, 1992) review the clinical uses of aconite preparations and the associated risks of toxicity, highlighting the importance of safe usage practices.

Propriétés

Numéro CAS |

8006-38-0 |

|---|---|

Nom du produit |

Mild aconitate |

Formule moléculaire |

C34H47NO11 |

Poids moléculaire |

645.7 g/mol |

Nom IUPAC |

[(2R,3R,5R,8R,10R,17S)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20?,21?,22-,23?,24?,25-,26-,27?,28?,29?,31?,32-,33?,34-/m1/s1 |

Clé InChI |

XFSBVAOIAHNAPC-SNMMDUFQSA-N |

SMILES isomérique |

CCN1CC2([C@H]3C(C4[C@@H]1C3([C@@H]5C[C@]6(C([C@@H]5[C@@]4(C(C6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)C(CC2O)OC)OC)COC |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

SMILES canonique |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Autres numéros CAS |

302-27-2 |

Pictogrammes |

Acute Toxic |

Synonymes |

Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)

![(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1194671.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)